molecular formula C19H14Cl2N2O B8582865 N,N-diphenyl-N'-(3,4-dichlorophenyl)urea

N,N-diphenyl-N'-(3,4-dichlorophenyl)urea

Cat. No. B8582865
M. Wt: 357.2 g/mol
InChI Key: AXGKWTBTGAMUCU-UHFFFAOYSA-N
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Patent
US04797419

Procedure details

3,4-Dichloroaniline (5.35 g, 0.033 mol) was dissolved in 100 ml of chloroform and 7.65 g (0.033 mol) of diphenylcarbamic chloride and 3.33 g (0.033 mol) of triethylamine were added.
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step Two
Quantity
3.33 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[C:10]1([N:16]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:17](Cl)=[O:18])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(N(CC)CC)C>C(Cl)(Cl)Cl>[C:10]1([N:16]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:17]([NH:5][C:4]2[CH:6]=[CH:7][C:8]([Cl:9])=[C:2]([Cl:1])[CH:3]=2)=[O:18])[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
5.35 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
7.65 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(C(=O)Cl)C1=CC=CC=C1
Name
Quantity
3.33 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N(C(=O)NC1=CC(=C(C=C1)Cl)Cl)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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